2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide
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Overview
Description
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a butylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Thieno[3,2-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and pyrimidine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine core.
Attachment of the Butylphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 4-butylphenylacetic acid or its derivatives, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thieno[3,2-d]pyrimidine core is known to interact with nucleotide-binding sites, while the benzyl and butylphenylacetamide moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Benzyl-Substituted Heterocycles: Compounds with benzyl groups attached to heterocyclic cores, which may exhibit similar reactivity but different biological activities.
Butylphenylacetamide Derivatives: These compounds have the butylphenylacetamide moiety but differ in their core structures, leading to variations in their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S2/c1-3-4-8-19-11-13-21(14-12-19)27-23(30)17-32-26-28-22-15-18(2)33-24(22)25(31)29(26)16-20-9-6-5-7-10-20/h5-7,9-14,18H,3-4,8,15-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVVBSAZILINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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